N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide typically involves the formation of the benzofuran ring followed by the attachment of the prop-2-enamide group. One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which is an efficient way to synthesize polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for synthesizing complex benzofuran derivatives that are difficult to prepare using traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Indole derivatives: Contain a fused benzene and pyrrole ring, exhibiting similar biological activities.
Coumarin derivatives: Contain a benzene ring fused to a pyrone ring, known for their anticoagulant properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, including the benzofuran ring and the prop-2-enamide group.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-13(15)14-8-7-11-9-10-5-3-4-6-12(10)16-11/h2-6,9H,1,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAXOGHISCPDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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